molecular formula C15H19Cl2N3 B12706469 3-Amino-9H-carbazole-9-propylamine dihydrochloride CAS No. 51788-31-9

3-Amino-9H-carbazole-9-propylamine dihydrochloride

Cat. No.: B12706469
CAS No.: 51788-31-9
M. Wt: 312.2 g/mol
InChI Key: ZWFNEUIANBRORY-UHFFFAOYSA-N
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Description

3-Amino-9H-carbazole-9-propylamine dihydrochloride: is a heterocyclic organic compound with the molecular formula C15H19Cl2N3 and a molecular weight of 312.23746 It is known for its unique structure, which includes a carbazole core substituted with an amino group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9H-carbazole-9-propylamine dihydrochloride typically involves the reaction of carbazole derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of 3-amino-9H-carbazole with propylamine, followed by the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-9H-carbazole-9-propylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-9H-carbazole-9-propylamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and propylamine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Amino-9H-carbazole-9-propylamine dihydrochloride is unique due to the presence of both the amino group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research .

Properties

CAS No.

51788-31-9

Molecular Formula

C15H19Cl2N3

Molecular Weight

312.2 g/mol

IUPAC Name

9-(3-aminopropyl)carbazol-3-amine;dihydrochloride

InChI

InChI=1S/C15H17N3.2ClH/c16-8-3-9-18-14-5-2-1-4-12(14)13-10-11(17)6-7-15(13)18;;/h1-2,4-7,10H,3,8-9,16-17H2;2*1H

InChI Key

ZWFNEUIANBRORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCN)C=CC(=C3)N.Cl.Cl

Origin of Product

United States

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